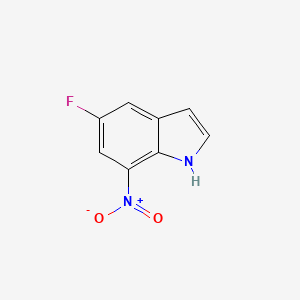

5-fluoro-7-nitro-1H-indole

Overview

Description

5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring. Physical And Chemical Properties Analysis

This compound is a solid compound . The compound should be stored at a temperature of 4°C .Scientific Research Applications

Antituberculosis Activity

A series of 5-fluoro-1H-indole-2,3-dione derivatives, including compounds structurally related to 5-fluoro-7-nitro-1H-indole, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among the tested compounds, some derivatives exhibited significant inhibitory activity. The study utilized the Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) for predicting the antituberculosis activity, indicating a high potential for identifying effective compounds against tuberculosis (Karalı et al., 2007).

Antimicrobial and Antiproliferative Activities

Research on heterocycles derived from nitro/fluoroindole-carbohydrazides, including those structurally related to this compound, showed that these compounds have antimicrobial, antiinflammatory, and antiproliferative activities. The study highlights the potential of these compounds in developing new treatments for various diseases, including their role in cancer therapy (Narayana et al., 2009).

Radiopharmaceutical Applications

This compound derivatives have been explored in the context of radiopharmaceutical applications, particularly for imaging paired helical filaments of tau in Alzheimer's disease. A study reported a simplified one-step method for the synthesis of a potent and selective agent, highlighting the role of fluoroindole derivatives in developing diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).

Interaction with Bovine Hemoglobin

The interaction between 5-nitro-1H-indole-2-acid, a compound closely related to this compound, and bovine hemoglobin (BHb) has been studied using molecular docking and fluorescence experiments. This research provides insights into the biochemical interactions of fluoroindole derivatives, potentially contributing to the understanding of their biological effects (Jian, 2009).

Hepatitis C Virus Inhibition

A study on indole-based inhibitors for the hepatitis C virus NS5B polymerase identified derivatives with fluoro-nitro-substituted groups, including structures related to this compound, as potent inhibitors. These compounds showed significant activity in replicon assays, demonstrating their potential as therapeutic agents for hepatitis C (Chen et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Fluoro-7-Nitro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets of this compound can vary depending on the biological context, but they are typically involved in key cellular processes.

Mode of Action

The interaction of this compound with its targets often results in significant changes in cellular function. For example, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby altering the biochemical reactions that these enzymes catalyze . The exact mode of action of this compound is likely to depend on its specific targets and the biological context.

Biochemical Pathways

This compound can affect various biochemical pathways through its interaction with its targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action can be quite diverse, given the wide range of biological activities associated with indole derivatives . For example, if this compound acts as an antiviral agent, it may inhibit viral replication within cells. If it acts as an anticancer agent, it may induce apoptosis in cancer cells.

Properties

IUPAC Name |

5-fluoro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRVVXZFLROXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

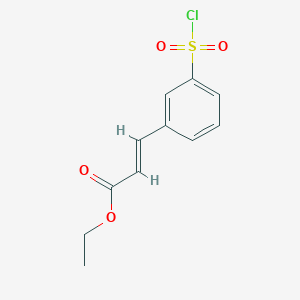

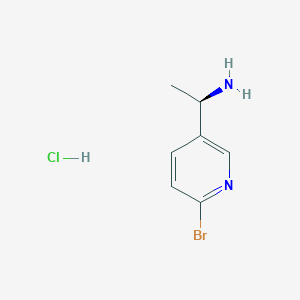

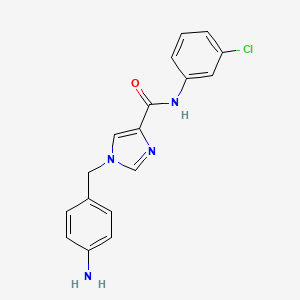

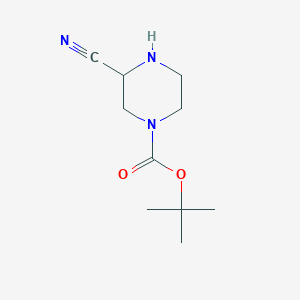

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)